molecular formula C16H13F3N6OS B2695581 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880804-06-8

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2695581
CAS No.: 880804-06-8
M. Wt: 394.38
InChI Key: XQMNFFBCWVKSOE-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfanyl linker bridging a triazole ring and an acetamide moiety. The core structure includes a 4-amino-5-(pyridin-2-yl) substituent on the triazole ring and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl-triazole scaffold facilitates interactions with biological targets like kinases or ion channels .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6OS/c17-16(18,19)10-4-3-5-11(8-10)22-13(26)9-27-15-24-23-14(25(15)20)12-6-1-2-7-21-12/h1-8H,9,20H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMNFFBCWVKSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.

Mode of Action

It has been shown to prevent the neurodegeneration produced by the neurotoxin mptp. This suggests that the compound may interact with its targets to inhibit certain pathological processes.

Biochemical Pathways

It has been shown to affect the levels of parkinson’s disease markers after the administration of a neurotoxin, indicating that it may influence pathways related to neurodegeneration.

Result of Action

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia. This suggests that the compound’s action results in the prevention of certain symptoms of neurodegenerative diseases.

Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide belongs to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12Cl2N6OS\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_6\text{OS}

This structure includes a pyridine ring and a triazole moiety, which are critical for its biological activity.

Antimicrobial Activity

  • Antibacterial Properties :
    • Triazole derivatives have shown significant antibacterial activity against various strains of bacteria. For instance, compounds similar to the target compound have been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 1 mM .
    • A study highlighted that certain triazole compounds exhibited greater efficacy than traditional antibiotics against resistant strains, indicating their potential as alternatives in treating infections caused by multidrug-resistant bacteria .
  • Antifungal Activity :
    • The compound's structural analogs have been tested for antifungal properties against Candida species. Some derivatives displayed minimum inhibitory concentrations (MIC) of ≤ 25 µg/mL, outperforming fluconazole in effectiveness against Candida albicans and Rhodotorula mucilaginosa .
    • The presence of the pyridine moiety is believed to enhance the antifungal activity by interacting with fungal cell membranes or specific enzymes involved in cell wall synthesis .

Anticancer Activity

Research has indicated that triazole derivatives can exhibit anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been tested on liver cancer HepG2 cell lines using MTT assays. Results showed significant inhibition of cell viability at concentrations of 12.5 µg/mL, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The anticancer effects may involve the inhibition of specific pathways crucial for tumor growth and survival. For instance, structure-activity relationship (SAR) studies suggest that electron-donating groups on the aryl ring enhance anti-proliferative activity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-donating groups at specific positions on the aromatic ring showed increased biological activity compared to those with electron-withdrawing groups . This highlights the importance of functional group positioning in enhancing biological efficacy.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of N-substituted 1,2,4-triazole derivatives and evaluated their biological activities. Among these, compounds containing methyl groups in ortho and meta positions exhibited significant cell viability inhibition against cancer cell lines .
  • Comparative Analysis : Another research focused on comparing various triazole derivatives' antibacterial activities against standard antibiotics. The findings revealed that certain synthesized compounds had superior activity against resistant bacterial strains compared to conventional treatments .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The specific compound exhibits significant activity against various microbial strains. For instance, studies have shown that related pyridinyl triazoles possess broad-spectrum antimicrobial effects, including antifungal activity against Candida species and other pathogens .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamideCandida albicans, Geotrichum spp.≤ 25 µg/mL
Related Pyridinyl TriazolesStaphylococcus aureus, Escherichia coliVaries by derivative

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have revealed promising results. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Notably, it has shown effectiveness against various cancer cell lines with growth inhibition percentages exceeding 70% in some cases .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineGrowth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
MDA-MB-23156.88

Anti-inflammatory Properties

In silico studies suggest that the compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate strong binding affinity, making it a candidate for further optimization and evaluation as an anti-inflammatory agent .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to the compound :

  • Synthesis and Evaluation of Triazole Derivatives :
    • Researchers synthesized various triazole compounds and assessed their biological activities.
    • Results indicated that compounds with similar structural motifs exhibited enhanced antifungal and anticancer activities compared to traditional agents like fluconazole .
  • Molecular Docking Studies :
    • Docking simulations have been performed on several derivatives to predict their interactions with target proteins.
    • These studies highlighted the potential of the compound as a lead structure for developing new therapeutic agents targeting inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

A. Amino vs. Alkyl/Aryl Groups at Position 4 of the Triazole

  • Target Compound: 4-Amino substitution (NH₂) at the triazole ring.
  • 2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives (): Allyl (C₃H₅) substitution increases steric bulk, affecting solubility (melting points: 161–184°C) and synthetic yields (50–83%) .

B. Pyridinyl Positional Isomerism

  • Target Compound : Pyridin-2-yl at position 5 of the triazole.
  • Analogues: 2-{[4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (): Pyridin-3-yl substitution alters electronic properties and binding orientation, influencing activity against specific targets (e.g., kinases) . 2-{[4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (): Pyridin-4-yl may enhance π-π stacking but reduce solubility (melting point: Not reported) .
Modifications on the Acetamide Moiety

A. Trifluoromethylphenyl vs. Halogenated/Substituted Phenyl Groups

  • Target Compound : 3-(Trifluoromethyl)phenyl.
  • Analogues: N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (): Chloro and fluorophenyl groups increase electrophilicity but may reduce blood-brain barrier penetration . 2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives (): Replacing pyridinyl with furanyl reduces aromaticity and alters bioactivity (e.g., anti-exudative activity at 10 mg/kg vs. diclofenac sodium) .

B. Hydroxy vs. Non-Hydroxy Acetamides

  • Hydroxyacetamide derivatives (): Introduction of a hydroxyl group (-OH) enhances antioxidant activity but may decrease metabolic stability .

Physicochemical and Pharmacological Comparisons

Table 1: Key Physicochemical Properties
Compound Melting Point (°C) Synthetic Yield (%) LogP (Calculated)
Target Compound Not Reported Not Reported ~3.2
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (6a, ) 182–184 65 ~2.8
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () Not Reported Not Reported ~1.5

Q & A

Basic: What is the synthetic route for this compound, and what key reaction conditions are required?

Methodological Answer:
The synthesis involves two critical steps:

Alkylation of 1,2,4-triazole-3-thione : React 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thione with N-(3-trifluoromethylphenyl)-α-chloroacetamide in the presence of KOH to form the thioether linkage .

Pyrolin Derivative Formation : Use Paal-Knorr condensation to modify the 4th-position amino group on the triazole ring into a pyrolium fragment, enhancing structural complexity .
Key Conditions : Alkylation requires anhydrous ethanol as solvent at 60–70°C for 6–8 hours. Paal-Knorr condensation typically employs acetylacetone or diketones under reflux.

Basic: Which analytical techniques are most reliable for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the pyridine, triazole, and trifluoromethylphenyl moieties. The thioether (-S-) proton appears as a singlet at δ 3.8–4.2 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 437.08) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Basic: What in vivo models are suitable for evaluating anti-exudative activity?

Methodological Answer:

  • Rat Carrageenan-Induced Pleurisy : Inject 1% carrageenan into the pleural cavity; measure exudate volume and leukocyte count after 4–6 hours. Dose the compound at 50–100 mg/kg intraperitoneally .
  • Parameters : Compare treated vs. control groups using ANOVA with post-hoc Tukey tests. Include dexamethasone as a positive control .

Advanced: How can structure-activity relationship (SAR) studies be designed for this scaffold?

Methodological Answer:

  • Vary Substituents :
    • Replace pyridin-2-yl with furan-2-yl or phenyl groups to assess heterocyclic influence .
    • Modify the trifluoromethylphenyl group with halogens or electron-withdrawing groups .
  • Assay Selection : Test derivatives in vitro (e.g., COX-2 inhibition) and in vivo (anti-exudative models). Use IC50_{50} values and dose-response curves to rank potency .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Variables : Standardize animal models (e.g., rat strain, carrageenan batch) and compound purity (>98% by HPLC) .
  • Dose Optimization : Perform pharmacokinetic studies to correlate plasma concentrations with efficacy. Use LC-MS/MS to monitor metabolite interference .

Advanced: What computational strategies predict reactivity or target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution at the triazole’s sulfur atom to predict nucleophilic reactivity .
  • Molecular Docking : Simulate binding to COX-2 or NF-κB using AutoDock Vina. Prioritize docking poses with ∆G < −8 kcal/mol .

Advanced: How can metabolic stability be optimized without losing potency?

Methodological Answer:

  • Prodrug Design : Replace the thioether with a sulfoxide or sulfone to reduce CYP450-mediated oxidation .
  • Isosteric Replacement : Substitute the pyridine ring with a bioisostere like pyrimidine to block metabolic hotspots .

Advanced: What experimental approaches elucidate the mechanism of anti-exudative action?

Methodological Answer:

  • Proteomics : Use 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins (e.g., VEGF, TNF-α) in treated vs. untreated exudates .
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects. Prioritize inhibitors with >70% inhibition at 10 µM .

Advanced: How to improve aqueous solubility for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (1:9 v/v) or β-cyclodextrin inclusion complexes .
  • Structural Modifications : Introduce a sulfonate group at the acetamide’s phenyl ring or replace trifluoromethyl with a hydroxyl group .

Advanced: How to address instability in formulation studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH 1–13. Monitor degradation via HPLC-MS .
  • Stabilization : Use lyophilization with mannitol or store in amber vials under nitrogen to prevent oxidation .

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